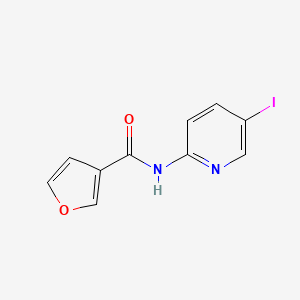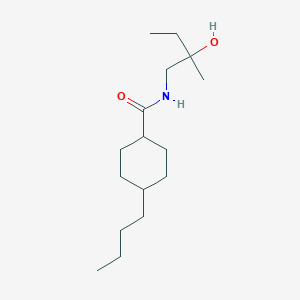
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular metabolism and energy homeostasis, making A-769662 a promising target for the treatment of metabolic disorders such as type 2 diabetes and obesity.
Mécanisme D'action
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide activates AMPK by allosterically binding to the γ subunit of the enzyme, leading to conformational changes that increase its activity. This activation of AMPK leads to downstream effects on cellular metabolism, including increased glucose uptake and fatty acid oxidation, as well as decreased lipid synthesis and gluconeogenesis.
Biochemical and Physiological Effects
In addition to its effects on cellular metabolism, 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide has been shown to have anti-inflammatory effects in macrophages and to protect against ischemia-reperfusion injury in the heart. It has also been shown to improve cognitive function in mouse models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide in lab experiments is its specificity for AMPK activation, which allows for targeted effects on cellular metabolism. However, one limitation is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Orientations Futures
For research on 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide include further elucidation of its effects on cellular metabolism and its potential therapeutic applications in metabolic disorders. Additionally, the development of more potent and selective AMPK activators may lead to improved treatment options for these conditions.
Méthodes De Synthèse
The synthesis of 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide involves several steps, including the reaction of 2-pyridinecarboxylic acid with 2-bromo-2-methylbutane to form 2-(2-bromo-2-methylbutyl)pyridine, which is then reacted with hydroxylamine hydrochloride to form 3-hydroxy-N-(2-bromo-2-methylbutyl)pyridine-2-carboxamide. This compound is then reacted with sodium hydride and methyl iodide to form the final product, 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide.
Applications De Recherche Scientifique
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide has been extensively studied in preclinical models for its potential therapeutic effects on metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in the liver. 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide has also been shown to increase fatty acid oxidation and decrease lipid accumulation in adipocytes, suggesting a potential role in the treatment of obesity.
Propriétés
IUPAC Name |
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-11(2,16)7-13-10(15)9-8(14)5-4-6-12-9/h4-6,14,16H,3,7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUIKKVVMIXRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CNC(=O)C1=C(C=CC=N1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)

![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)

![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7589154.png)


![[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)